Notonesomycin A

描述

属性

CAS 编号 |

102525-63-3 |

|---|---|

分子式 |

C68H111NO30S |

分子量 |

1454.7 g/mol |

IUPAC 名称 |

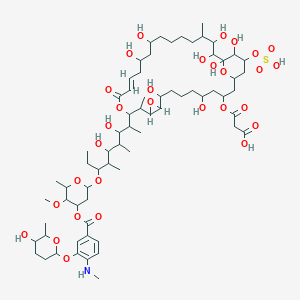

3-[[(17E)-14-[3,5-dihydroxy-7-[4-[3-(5-hydroxy-6-methyloxan-2-yl)oxy-4-(methylamino)benzoyl]oxy-5-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethylnonan-2-yl]-5,9,20,22,28,29,30,31-octahydroxy-13,27-dimethyl-16-oxo-32-sulfooxy-11,15,34-trioxatricyclo[28.3.1.010,12]tetratriacont-17-en-3-yl]oxy]-3-oxopropanoic acid |

InChI |

InChI=1S/C68H111NO30S/c1-11-49(93-57-31-51(63(89-10)39(8)91-57)95-67(84)40-22-23-46(69-9)50(26-40)94-56-25-24-47(73)38(7)90-56)34(3)59(80)35(4)60(81)36(5)61-37(6)62-64(97-62)48(74)20-14-18-43(72)28-44(92-55(78)32-53(75)76)29-45-30-52(99-100(86,87)88)65(82)68(85,98-45)66(83)58(79)33(2)16-12-13-17-41(70)27-42(71)19-15-21-54(77)96-61/h15,21-23,26,33-39,41-45,47-49,51-52,56-66,69-74,79-83,85H,11-14,16-20,24-25,27-32H2,1-10H3,(H,75,76)(H,86,87,88)/b21-15+ |

InChI 键 |

HVHQPPAFOWCAJP-RCCKNPSSSA-N |

SMILES |

CCC(C(C)C(C(C)C(C(C)C1C(C2C(O2)C(CCCC(CC(CC3CC(C(C(O3)(C(C(C(CCCCC(CC(CC=CC(=O)O1)O)O)C)O)O)O)O)OS(=O)(=O)O)OC(=O)CC(=O)O)O)O)C)O)O)OC4CC(C(C(O4)C)OC)OC(=O)C5=CC(=C(C=C5)NC)OC6CCC(C(O6)C)O |

手性 SMILES |

CCC(C(C)C(C(C)C(C(C)C1C(C2C(O2)C(CCCC(CC(CC3CC(C(C(O3)(C(C(C(CCCCC(CC(C/C=C/C(=O)O1)O)O)C)O)O)O)O)OS(=O)(=O)O)OC(=O)CC(=O)O)O)O)C)O)O)OC4CC(C(C(O4)C)OC)OC(=O)C5=CC(=C(C=C5)NC)OC6CCC(C(O6)C)O |

规范 SMILES |

CCC(C(C)C(C(C)C(C(C)C1C(C2C(O2)C(CCCC(CC(CC3CC(C(C(O3)(C(C(C(CCCCC(CC(CC=CC(=O)O1)O)O)C)O)O)O)O)OS(=O)(=O)O)OC(=O)CC(=O)O)O)O)C)O)O)OC4CC(C(C(O4)C)OC)OC(=O)C5=CC(=C(C=C5)NC)OC6CCC(C(O6)C)O |

同义词 |

Notonesomycin A |

产品来源 |

United States |

Unveiling the Mechanism of Action of Notonesomycin A in Fungal Pathogens: Structural Dynamics, Biosynthesis, and Therapeutic Potential

Executive Summary

The escalating incidence of invasive fungal infections, driven by immunocompromised populations and the emergence of multidrug-resistant pathogens like Candida albicans and Aspergillus fumigatus, necessitates the discovery of novel antifungal scaffolds. Notonesomycin A, a complex 32-membered bioactive glycosylated macrolactone originally isolated from Streptomyces aminophilus subsp. notonesogenes 647-AV1 [1], represents a highly promising therapeutic lead. Recent bioactivity-guided profiling and genomic mining have not only elucidated its complete biosynthetic gene cluster (BGC) but also uncovered a non-sulfated analogue—Notonesomycin B—which exhibits vastly superior antifungal efficacy and a safer cytotoxicity profile [1]. This technical guide dissects the structural biology, dual-modal mechanism of action, and the advanced CRISPR-Cas9 engineering workflows required to harness this molecule for drug development.

Structural Biology and the C-17 Sulfation Paradox

Notonesomycin A possesses a formidable molecular architecture. It is characterized by a 32-membered macrocyclic lactone ring, a malonate ester, an epoxide, a 1,3,4-trisubstituted benzene system, and two deoxysugar moieties [2]. However, its most critical functional determinant is a rare post-polyketide modification: O-sulfation at the C-17 hydroxyl group.

The Causality of the Structure-Activity Relationship (SAR): In the context of fungal targeting, the C-17 sulfate group acts as a steric and electrostatic liability. The bulky, negatively charged sulfate moiety induces electrostatic repulsion against the fungal cell wall and plasma membrane, restricting intracellular accumulation. Furthermore, this sulfation paradoxically increases binding affinity to mammalian cell receptors, driving up human cytotoxicity. The discovery of Notonesomycin B (the non-sulfated analogue) proved that removing this single sulfate group eliminates charge repulsion. This allows the highly lipophilic macrocyclic core to rapidly permeate the fungal membrane, increasing fungicidal activity by up to 5-fold while simultaneously reducing human cytotoxicity by 3-fold [1].

Mechanism of Action in Fungal Pathogens

Notonesomycin A and its analogues exert their antifungal effects through a dual-modal mechanism that collapses both structural integrity and cellular signaling [3].

-

Membrane Intercalation & Trafficking Disruption: The massive 32-membered hydrophobic ring inserts directly into the ergosterol-rich fungal plasma membrane. This intercalation alters membrane curvature and fluidity, severely impeding the multivesicular body (MVB) pathway and halting essential endocytic trafficking.

-

Transcriptional Modulation: Beyond physical membrane disruption, Notonesomycin acts as a potent microbial signaling modulator. It disrupts intercellular communication pathways, actively suppressing the transcription of genes associated with fungal secondary metabolite biosynthesis and morphological differentiation [3]. The combined stress of membrane failure and signaling collapse rapidly induces fungal apoptosis.

Mechanistic pathway of Notonesomycins A and B highlighting the impact of C-17 sulfation.

Quantitative Efficacy Profiling

The comparative bioactivity of Notonesomycins A and B underscores the therapeutic superiority of the non-sulfated analogue for clinical development.

| Compound | C. albicans Efficacy | A. fumigatus Efficacy | Human Cytotoxicity (IC50) | Key Structural Feature |

| Notonesomycin A | Baseline (1x) | Baseline (1x) | High (≤ 1 μM) | C-17 O-Sulfated |

| Notonesomycin B | 5x Higher | 4x Higher | 3x Lower | Non-Sulfated |

Biosynthetic Engineering via CRISPR-Cas9

The native production of Notonesomycins in Streptomyces sp. A793 is tightly regulated by carbon source availability, which naturally bottlenecks the yield of the highly desirable Notonesomycin B analogue. To bypass these metabolic limitations, targeted genome engineering is required.

By deploying CRISPR-Cas9, researchers can precisely edit the biosynthetic gene cluster (BGC). Specifically, integrating a strong constitutive promoter to overexpress the pathway-specific Streptomyces antibiotic regulatory protein (SARP) fundamentally rewires the organism's metabolic flux. This targeted regulatory override forces the strain to bypass native feedback inhibition, resulting in an up to 18-fold increase in the production yield of Notonesomycin B [1].

CRISPR-Cas9 workflow for engineering Streptomyces sp. A793 to overproduce Notonesomycin B.

Self-Validating Experimental Protocols

Protocol 1: Bioactivity-Guided LC-QTOF MS Profiling

Objective: Quantify the relative abundance of Notonesomycin A and B in Streptomyces extracts.

-

Step 1: Cultivation. Cultivate Streptomyces sp. A793 in SV2 (glycerol/glucose) or CA10LB (starch) media for 7 days. Causality: The specific carbon source dictates the precursor flow for macrolactone biosynthesis, allowing for the mapping of metabolic flux [1].

-

Step 2: Lyophilization. Freeze-dry 10 mL of the culture to complete dryness.

-

Step 3: Extraction. Extract the dried biomass with an equal volume of LC-MS grade methanol, sonicating for 10 minutes. Causality: Sonication mechanically disrupts the thick actinomycete cell wall, maximizing the release of intracellular secondary metabolites without degrading the delicate macrolactone ring.

-

Step 4: Clarification. Centrifuge the extract at 14,000 x g for 15 minutes to pellet cellular debris.

-

Step 5: MS Analysis (Self-Validation). Inject the supernatant into an Agilent UHPLC 1290 Infinity coupled to a 6540 accurate-mass Q-TOF. System Validation: You must spike the sample with an internal standard and utilize a constitutively expressed endogenous housekeeping metabolite as a reference to normalize extraction efficiency and MS ionization variations [1].

Protocol 2: CRISPR-Cas9 Mediated SARP Overexpression in Streptomyces

Objective: Increase Notonesomycin B yield via SARP regulatory override.

-

Step 1: sgRNA Design. Design sgRNAs targeting the native promoter region of the SARP gene within the Notonesomycin BGC.

-

Step 2: Plasmid Construction. Construct a CRISPR-Cas9 editing plasmid containing the sgRNA, Cas9, and a homologous recombination (HR) template. The HR template must contain a strong constitutive promoter (e.g., kasOp) flanked by 1 kb homology arms.

-

Step 3: Conjugation. Introduce the plasmid into Streptomyces sp. A793 via intergeneric conjugation from E. coli ET12567/pUZ8002. Causality:Streptomyces possesses aggressive methyl-specific restriction systems that degrade naked DNA; conjugation from a methylation-deficient E. coli host bypasses this defense mechanism.

-

Step 4: Selection. Select exconjugants on apramycin-supplemented agar plates.

-

Step 5: Genotypic Validation (Self-Validation). Validate the promoter insertion via colony PCR and Sanger sequencing. System Validation: Always run parallel fermentations of the edited strain against a wild-type control and an empty-vector control. This ensures that the observed 18-fold yield increase is definitively caused by the SARP overexpression and not by off-target plasmid integration effects [1].

References

Structural Elucidation and Analytical Characterization of Notonesomycin A: A Comprehensive Technical Guide

Executive Summary

Notonesomycin A is a highly complex, 32-membered bioactive glycosylated macrolactone originally isolated from Streptomyces aminophilus and recently characterized in the alternative producer strain Streptomyces sp. A793[1]. Recognized for its potent antifungal properties—particularly against Candida albicans and the agricultural pathogen responsible for rice sheath blight disease—its structural complexity presents unique challenges and opportunities in natural product drug development[1].

This whitepaper provides a rigorous technical breakdown of its chemical structure, molecular weight determination, and the analytical protocols required for its isolation and characterization.

Chemical Structure and Physicochemical Properties

Notonesomycin A (C₆₈H₁₁₁NO₃₀S) is distinguished by a highly decorated macrocyclic architecture[1]. The core consists of a 32-membered macrocyclic lactone ring. The structural complexity is heavily driven by its post-polyketide tailoring modifications, which include:

-

Sulfate Group : Imparts significant polarity and is critical for specific target binding. It differentiates Notonesomycin A from its non-sulfated analogue, Notonesomycin B[1].

-

Malonate Ester & Epoxide : Contribute to the conformational rigidity and chemical reactivity of the macrolide framework[1].

-

Trisubstituted Benzene Ring : A rare hydrophobic moiety in this class of macrolides that likely anchors the molecule within lipophilic binding pockets[1].

-

Deoxysugar Moieties : Two glycosidic linkages enhance solubility and mediate specific interactions with fungal cell wall components[1].

Quantitative Data Summary

Table 1: Physicochemical Data of Notonesomycin A

| Property | Value | Analytical Method / Causality |

| Molecular Formula | C₆₈H₁₁₁NO₃₀S | Established via HR-ESI-MS isotopic profiling[1]. |

| Molecular Weight | ~1454.6 g/mol | Calculated from atomic mass. |

| Monoisotopic Mass | 1453.688 Da | Exact mass required for high-resolution mass accuracy. |

| Observed MS Peak | m/z 1454 [M+H]⁺ | Positive ionization mode ESI-MS[1]. |

| Optical Rotation | [α]D − 25 (c 0.9, MeOH) | Polarimetry; confirms stereochemical purity[1]. |

| Ring Size | 32-membered | Confirmed via HMBC NMR (H-31 to lactone carbonyl)[1]. |

Biosynthetic Logic and Structural Modification

The biosynthesis of Notonesomycin A in Streptomyces species is governed by a massive Type I Polyketide Synthase (PKS) assembly line[2]. The modular nature of the PKS dictates the sequential condensation of acyl-CoA precursors to form the 32-membered aglycone[2].

Crucially, the terminal step involves a sulfotransferase enzyme (e.g., Nbc48 or Stf3)[3]. The causality here is evolutionary: the addition of a sulfate group via the PAPS (3'-phosphoadenosine-5'-phosphosulfate) operon dramatically shifts the molecule's bioactivity profile, adapting it for specific ecological defense mechanisms[3]. Knockout of the genes responsible for this tailoring (e.g., CRISPR-Cas9 mediated KO of nbc20/21) halts the pathway at Notonesomycin B (m/z 1374), proving the modularity of the biosynthetic gene cluster (BGC)[2].

Figure 1: Biosynthetic pathway logic from PKS assembly to the sulfated Notonesomycin A.

Experimental Protocols: Isolation and Characterization

To ensure a self-validating system, the extraction and characterization of Notonesomycin A must couple bioactivity assays with orthogonal analytical techniques (NMR and MS). The following protocol details the causality behind each methodological choice.

Step 1: Genomic DNA Extraction & Strain Validation

Rationale: Before large-scale fermentation, the presence of the Notonesomycin BGC must be confirmed to prevent resource waste.

-

Extract high-molecular-weight genomic DNA (>20 kb) from Streptomyces sp. A793 using a modified CTAB method[1].

-

Self-Validation : Suspend cells in TE buffer with lysozyme (100 mg/mL) and RNase (10 mg/mL) at 37 °C overnight. This ensures complete cell wall lysis and RNA degradation, preventing spectral interference during downstream PCR validation of the BGC[1].

Step 2: Bioassay-Guided Isolation

Rationale: Notonesomycin A is produced alongside numerous secondary metabolites. Tracking its specific antifungal activity ensures the isolation of the correct bioactive fraction.

-

Cultivate Streptomyces sp. A793 and perform solvent extraction to partition the organic low-molecular-weight compounds[3].

-

Screen fractions against Candida albicans[1].

-

Subject the active fractions to reverse-phase HPLC.

-

Self-Validation : Monitor the UV chromatogram at 210 nm. The active peak corresponding to Notonesomycin A should elute with a distinct retention time compared to the non-sulfated Notonesomycin B, allowing for baseline resolution[2].

Step 3: Mass Spectrometry (HR-ESI-MS)

Rationale: High-resolution MS is required to confirm the exact molecular formula and detect the labile sulfate group.

-

Analyze the purified compound using HR-ESI-MS in both positive and negative ionization modes.

-

Causality : The sulfate ester is highly prone to in-source fragmentation. While positive mode yields the[M+H]⁺ peak at m/z 1454, negative mode is crucial for identifying the [M-H]⁻ ion and the characteristic neutral loss of 80 Da (SO₃), validating the presence of the sulfate group[1].

-

Self-Validation : The exact mass measurement must align with the calculated formula C₆₈H₁₁₁NO₃₀S within a <5 ppm error margin.

Step 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: MS provides the formula, but 2D NMR is mandatory to elucidate the 32-membered macrocyclic connectivity and stereochemistry.

-

Dissolve the sample in deuterated methanol (CD₃OD).

-

Acquire ¹H, ¹³C, COSY, TOCSY, HSQC, and HMBC spectra.

-

Causality for HMBC : To definitively prove the macrocyclic ring closure (rather than a linear polyketide chain), analyze the HMBC spectrum for a long-range scalar coupling correlation from the oxymethine proton at H-31 to the C-1 lactone carbonyl carbon[1].

-

Self-Validation : Compare the ¹H and ¹³C chemical shifts against literature standards for Notonesomycin A. The presence of 68 distinct carbon resonances—including 4 carbonyls, 8 olefinic carbons, and 21 oxymethines—confirms the structural integrity[1].

Figure 2: Bioassay-guided isolation and analytical characterization workflow for Notonesomycin A.

Conclusion

The structural elucidation of Notonesomycin A represents a triumph of modern analytical chemistry and synthetic biology. By integrating bioassay-guided fractionation with high-resolution mass spectrometry and multidimensional NMR, researchers can confidently map its 32-membered macrolactone core, complex glycosylation, and critical sulfate modification. Understanding these physicochemical properties—and the causality behind the protocols used to measure them—is essential for leveraging Notonesomycin A in future antifungal drug development.

References

- Title: Identification and engineering of 32 membered antifungal macrolactone notonesomycins.

- Title: Structures of notonesomycins A (1) and B (2) - Biosynthetic gene cluster arrangement.

- Title: Antifungal, Streptomyces and Multigene Family - Notonesomycin A.

Sources

The O-Sulfation Paradox in Macrolide Bioactivity: A Technical Guide to Notonesomycin A and B

Executive Summary

The discovery and optimization of microbial natural products remain foundational to modern antimicrobial drug development. Among these, Notonesomycin A —a 32-membered bioactive glycosylated macrolactone originally isolated from Streptomyces aminophilus subsp. notonesogenes 647-AV1 [1]—presents a fascinating case study in structure-activity relationship (SAR) dynamics.

Recent high-throughput screening and genomic mining of Streptomyces sp. A793 have uncovered a non-sulfated analogue, Notonesomycin B . As application scientists, our primary interest lies in the critical structural divergence between these two molecules: the O-sulfation at the C-17 position . This singular enzymatic modification dictates a profound shift in the molecule's therapeutic index, directly impacting its fungicidal efficacy and mammalian cytotoxicity [2]. This whitepaper dissects the mechanistic role of O-sulfation, the resulting bioactivity paradox, and the self-validating CRISPR-Cas9 protocols required to engineer strains for optimal therapeutic yield.

Structural Biology & The Biosynthetic Logic of O-Sulfation

Notonesomycin A is structurally defined by a complex polyketide backbone, a malonate moiety, two deoxysugars, a 1,3,4-trisubstituted benzene system, and a highly specific sulfate group [1].

In the biosynthetic gene cluster (BGC) of Streptomyces sp. A793, the core macrolactone is assembled by 18 polyketide synthase (PKS) modules. Following glycosylation and tailoring, the intermediate molecule is Notonesomycin B . The terminal step in the wild-type pathway is catalyzed by Nbc48 , a PAPS (3'-phosphoadenosine-5'-phosphosulfate)-dependent sulfotransferase. Nbc48 specifically targets the C-17 hydroxyl group of Notonesomycin B, transferring a sulfate group to yield Notonesomycin A [2].

From a mechanistic standpoint, the addition of a bulky, highly electronegative sulfate group (-SO₃⁻) fundamentally alters the molecule's steric profile and hydrophilicity. While sulfation in natural products often serves as a detoxification or solubility-enhancing mechanism, in the case of Notonesomycins, it acts as a bioactivity switch.

Biosynthetic logic of Notonesomycins, highlighting the Nbc48-mediated O-sulfation step.

The O-Sulfation Paradox: Divergent Structure-Activity Relationships

In drug development, we continuously seek to widen the therapeutic window—maximizing pathogen lethality while minimizing host toxicity. The C-17 O-sulfation of Notonesomycin triggers a counter-intuitive "paradox" in its bioactivity profile.

Empirical profiling against fungal pathogens (Candida albicans, Aspergillus fumigatus) and human cancer cell lines reveals that O-sulfation significantly reduces fungicidal activity while concurrently increasing mammalian cytotoxicity [2].

Causality Analysis: The non-sulfated C-17 hydroxyl group in Notonesomycin B likely acts as a critical hydrogen bond donor/acceptor essential for binding to its specific, yet-to-be-fully-elucidated fungal target. The addition of the sulfate group introduces electrostatic repulsion and steric hindrance, weakening this pathogen-specific interaction. Conversely, the increased amphiphilicity imparted by the sulfate group likely enhances non-specific interactions with mammalian cell membranes, driving up off-target cytotoxicity.

Quantitative Bioactivity Summary

The following table synthesizes the comparative bioactivity metrics, demonstrating why Notonesomycin B is the superior candidate for antifungal therapeutic development.

| Bioactivity Metric / Target | Notonesomycin A (C-17 Sulfated) | Notonesomycin B (Non-Sulfated) | Fold-Change Impact |

| Antifungal: A. fumigatus | Baseline Activity | 4x More Active | 400% Efficacy Increase |

| Antifungal: C. albicans | Baseline Activity | 5x More Active | 500% Efficacy Increase |

| Cytotoxicity: Human Cell Lines | High (IC₅₀ ≤ 1 μM) | 3x Less Active | 66% Toxicity Reduction |

| Antibacterial: S. aureus | MIC ~20 μM | MIC ~20 μM | Negligible Change |

| Antibacterial: Gram-Negative | Inactive | Inactive | No Activity |

Self-Validating Experimental Workflows

To harness the superior therapeutic profile of Notonesomycin B, we must engineer the native producer strain to halt the biosynthetic pathway prior to sulfation. As application scientists, we rely on precision CRISPR-Cas9 mediated gene deletion rather than random mutagenesis to ensure genetic stability and avoid off-target metabolic disruptions.

Protocol 1: CRISPR-Cas9 Mediated Deletion of the nbc48 Sulfotransferase

Rationale: By specifically excising the nbc48 gene, we eliminate the PAPS-dependent sulfotransferase responsible for converting Notonesomycin B to A, thereby forcing the metabolic flux to pool entirely at Notonesomycin B [2].

-

sgRNA Design & Plasmid Construction:

-

Design a 20-nt single guide RNA (sgRNA) targeting the N-terminal catalytic domain of nbc48.

-

Clone the sgRNA and two ~1.5 kb homologous recombination templates (flanking the nbc48 locus) into a Streptomyces-compatible CRISPR-Cas9 vector (e.g., pCRISPomyces-2).

-

-

Intergeneric Conjugation:

-

Transform the sequence-verified plasmid into the methylation-deficient E. coli ET12567/pUZ8002. Causality: This specific E. coli strain prevents the restriction-modification systems of Streptomyces from degrading the incoming plasmid DNA.

-

Conjugate with Streptomyces sp. A793 spores on MS agar supplemented with 10 mM MgCl₂.

-

-

Selection & Curing:

-

Overlay plates with apramycin (selectable marker) and nalidixic acid (to inhibit E. coli). Causality: Apramycin is chosen due to its exceptionally low background mutation rate in actinomycetes, ensuring surviving exconjugants represent true transformants.

-

Pass positive mutants through non-selective media at elevated temperatures (37°C) to cure the temperature-sensitive Cas9 plasmid.

-

CRISPR-Cas9 workflow for targeted nbc48 deletion to selectively produce Notonesomycin B.

Protocol 2: Analytical & Bioactivity Validation Loop

Rationale: A protocol is only as robust as its validation. We must analytically confirm the absence of the sulfate group and biologically confirm the predicted shift in the therapeutic index.

-

Fermentation & Extraction: Culture the Δnbc48 mutant in NotA liquid media for 7 days. Extract secondary metabolites using an equal volume of ethyl acetate. Dry and resuspend in methanol.

-

LC-MS/MS Analysis:

-

Run the extract through a C18 reverse-phase column coupled to a high-resolution mass spectrometer (HRMS).

-

Validation Checkpoint: Look for the complete disappearance of the Notonesomycin A peak ( m/z 1454.6985 [M+H]⁺) and the exclusive accumulation of the Notonesomycin B peak ( m/z 1374.7414[M+H]⁺). This exact -80 Da mass shift definitively proves the absence of the -SO₃ group [2].

-

-

Comparative Bioassay:

-

Perform standard broth microdilution assays using C. albicans to confirm the 5-fold decrease in Minimum Inhibitory Concentration (MIC).

-

Perform an MTT cell viability assay on human HepG2 cells to confirm the 3-fold increase in the IC₅₀ value (reduced cytotoxicity).

-

Therapeutic Implications & Future Directions

The characterization of Notonesomycin A and B underscores a critical lesson in natural product drug discovery: late-stage enzymatic tailoring does not invariably improve a molecule's clinical viability. By understanding the mechanistic role of the Nbc48 sulfotransferase, researchers can bypass the evolutionary constraints of the native producer.

The engineered overproduction of Notonesomycin B provides a highly potent, less toxic scaffold for next-generation antifungal development. Future efforts should focus on semi-synthetic modifications of the C-17 hydroxyl group to further optimize pharmacokinetics, leveraging the engineered Δnbc48 strain as a scalable, sustainable bio-factory.

References

-

Sasaki, T., Furihata, K., Shimazu, A., Seto, H., Iwata, M., Watanabe, T., & Otake, N. (1986). A novel macrolide antibiotic, notonesomycin A. Journal of Antibiotics, 39(4), 502-509.[Link]

-

Goh, F., Zhong, Z., Lim, Y. W., et al. (2020). Identification and engineering of 32 membered antifungal macrolactone notonesomycins. Microbial Cell Factories, 19(71).[Link]

Notonesomycin A 32-membered macrolactone characteristics

[label="PKS Assembly Line\n(nbc20, 21, 38-

Structural logic and key functional moieties of Notonesomycin A.

Biosynthetic Assembly Line & Genetic Architecture

The biosynthesis of Notonesomycin A is governed by a massive 153 kb BGC comprising 59 open reading frames (ORFs)[1]. The assembly line is highly modular:

-

Polyketide Synthases (PKS) : The carbon scaffold is assembled by 18 PKS modules distributed across eight massive proteins (nbc20, 21, and nbc38-43)[1].

-

Tailoring Enzymes : Following the assembly of the aglycone, glycosyltransferases attach the sugar moieties, yielding Notonesomycin B (the non-sulfated intermediate)[1].

-

Terminal Sulfation : A PAPS-dependent sulfotransferase encoded by the nbc48 gene catalyzes the O-sulfation at the C-17 hydroxyl group, converting Notonesomycin B into Notonesomycin A[2].

Biosynthetic pathway highlighting the nbc48-mediated O-sulfation step.

Structure-Activity Relationship (SAR) & Comparative Profiling

From a pharmacological perspective, the terminal O-sulfation step is counterproductive for antifungal applications. Genomic mining and subsequent isolation revealed that Notonesomycin B , the non-sulfated analogue, exhibits significantly higher fungicidal potency, albeit with an increase in baseline cytotoxicity[1].

By analyzing the SAR, we can definitively state that the C-17 hydroxyl group is critical for target engagement in fungal pathogens. The table below summarizes the quantitative and qualitative differences between the two analogues.

Table 1: Comparative Characteristics of Notonesomycins A and B

| Characteristic | Notonesomycin A (Wild-Type) | Notonesomycin B (Engineered Analogue) |

| C-17 Modification | O-Sulfate group | Hydroxyl group (Non-sulfated) |

| Molecular Formula | C₆₈H₁₁₁NO₃₀S (approx.) | C₆₈H₁₁₁NO₂₇[1] |

| Observed m/z [M+H]⁺ | 1454.6985[2] | 1374.7414[2] |

| Antifungal Potency | Moderate | High (Significantly more potent)[1] |

| Cytotoxicity | Lower | Higher[1] |

| Biosynthetic Route | nbc48-mediated terminal sulfation | Direct PKS/glycosylation product[2] |

Advanced Experimental Protocols: BGC Engineering & Validation

To harness the therapeutic potential of Notonesomycin B, we must rationally engineer the Streptomyces sp. A793 host. Traditional homologous recombination in Streptomyces is notoriously inefficient. Therefore, I mandate the use of CRISPR-Cas9 to execute a precise, markerless knockout of the nbc48 sulfotransferase gene.

The Causality Principle : By eliminating the nbc48 enzyme, we physically sever the metabolic shunt that converts the highly potent Notonesomycin B into the less active Notonesomycin A. This forces the complete accumulation of Notonesomycin B, increasing production yields by up to 18-fold[1].

Protocol 1: CRISPR-Cas9 Mediated Knockout of nbc48

-

sgRNA Design & Vector Assembly :

-

Action: Design a 20-nt sgRNA targeting the early exon of the nbc48 gene. Clone this cassette into a Streptomyces-compatible CRISPR-Cas9 vector (e.g., pCRISPomyces-2).

-

Causality: Targeting the early coding region ensures a frameshift mutation or complete deletion, guaranteeing total loss of sulfotransferase function and preventing partial enzyme activity.

-

-

Intergeneric Conjugation :

-

Action: Transform the sequence-verified vector into methylation-deficient E. coli ET12567/pUZ8002. Co-culture with Streptomyces sp. A793 spores on solid MS agar supplemented with 10 mM MgCl₂.

-

Causality: Streptomyces possesses aggressive restriction-modification systems. Using methylation-deficient E. coli bypasses these defenses, ensuring high-efficiency plasmid uptake.

-

-

Selection & Plasmid Curing :

-

Action: Overlay plates with apramycin and nalidixic acid. Isolate exconjugants and induce Cas9 expression. Confirm the nbc48 deletion via colony PCR and Sanger sequencing. Cure the plasmid by passaging the strain in antibiotic-free media at an elevated temperature (37°C).

-

Protocol 2: Self-Validating Extraction & LC-HRMS Analysis

A protocol is only as good as its internal validation. This extraction workflow utilizes mass spectrometry as a definitive binary readout for genetic success.

-

Optimized Fermentation :

-

Inoculate the cured Δnbc48 mutant into 50 mL of optimized production media. Incubate at 28°C, 200 rpm for 7 days.

-

-

Solvent Partitioning :

-

Add an equal volume of ethyl acetate to the fermentation broth. Sonicate for 15 minutes to lyse cells and partition the macrolactones into the organic phase. Dry the organic layer under reduced pressure and resuspend in HPLC-grade methanol.

-

-

LC-HRMS Validation (The Self-Validating Step) :

-

Action: Inject the extract into an LC-HRMS system operating in positive ion mode.

-

Validation Criterion: In the wild-type extract, you will observe the predominant peak at m/z 1454.6985 [M+H]⁺ (Notonesomycin A). In a successful Δnbc48 mutant, this peak must completely disappear, replaced exclusively by a massive peak at m/z 1374.7414 [M+H]⁺ (Notonesomycin B)[2]. The exact mass shift of -79.95 Da (loss of SO₃) physically validates the genetic knockout.

-

Step-by-step workflow for CRISPR-Cas9 engineering and analytical validation.

Conclusion

Notonesomycin A represents a pinnacle of microbial chemical engineering. By understanding the causality between its structural moieties and its biosynthetic assembly line, we can rationally re-engineer its host organism. The targeted deletion of the nbc48 sulfotransferase via CRISPR-Cas9 not only eliminates a metabolic bottleneck but yields an 18-fold increase in the highly potent Notonesomycin B. This paradigm of combining genomic mining, precision editing, and rigorous analytical validation serves as the gold standard for modern natural product drug development.

References

-

Identification and engineering of 32 membered antifungal macrolactone notonesomycins Source: Microbial Cell Factories (2020) URL:[Link]

-

A NOVEL MACROLIDE ANTIBIOTIC, NOTONESOMYCIN A Source: The Journal of Antibiotics (1986) URL:[Link]

Sources

Discovery, Isolation, and Metabolic Engineering of Notonesomycin A: A Comprehensive Technical Guide

Executive Summary

Notonesomycin A is a complex 32-membered glycosylated macrolactone originally isolated from the actinomycete Streptomyces aminophilus. Known for its potent antifungal properties, its structural complexity—featuring a sulfate group, a malonate ester, an epoxide, a trisubstituted benzene ring, and two deoxysugars—presents unique challenges in downstream processing and structural elucidation. This technical guide details the end-to-end workflow from genomic discovery to self-validating isolation, and explores yield optimization via CRISPR-Cas9 metabolic engineering.

Genomic Discovery and Biosynthetic Logic

Actinomycetes, particularly the genus Streptomyces, are prolific producers of bioactive secondary metabolites. Notonesomycin A was initially discovered in 1986 from Streptomyces aminophilus subsp. notonesogenes 647-AV1 during an agricultural screen against rice sheath blight disease ([1]).

More recently, high-throughput bioactivity-guided profiling of the Natural Organism Library (NOL) against Candida albicans identified an alternative producer, Streptomyces sp. A793[2]. Genomic mining of this strain revealed the Biosynthetic Gene Cluster (BGC) responsible for the macrolactone's assembly. Crucially, this strain was also found to produce a non-sulfated, more potent analogue termed Notonesomycin B [3].

The structural divergence between Notonesomycin A and B is dictated by post-Polyketide Synthase (PKS) tailoring enzymes. Specifically, sulfotransferases encoded within the BGC catalyze the O-sulfation at the C-17 position, converting the highly potent Notonesomycin B into the moderately potent Notonesomycin A[2].

Self-Validating Isolation Protocol

The isolation of high-molecular-weight, amphiphilic macrolactones requires a gentle yet highly selective extraction methodology. The following protocol establishes a self-validating system where each phase separation and chromatographic step can be monitored via LC-MS for mass balance and recovery verification.

Step 1: Liquid Fermentation and Broth Separation

-

Action : Cultivate Streptomyces sp. A793 in liquid production media. Harvest the culture broth and subject it to centrifugation (e.g., 8,000 × g for 20 mins)[4].

-

Causality : Notonesomycins are predominantly secreted into the extracellular space. Centrifugation efficiently separates the metabolite-rich supernatant from the mycelial biomass without the need for harsh cellular lysis.

-

Validation : Perform LC-MS profiling on both the mycelial extract and supernatant to confirm the partitioning of the target mass (m/z 1454 for Notonesomycin A).

Step 2: Lyophilization and Ternary Solvent Partitioning

-

Action : Freeze-dry the combined supernatant. Partition the resulting powder using a ternary solvent system of Dichloromethane (DCM) : Methanol (MeOH) : Water (H2O) at a 1:1:1 volumetric ratio[4].

-

Causality : The macrolactone's structure contains both a hydrophobic 32-membered carbon backbone and highly polar moieties (a sulfate group and deoxysugars). The DCM:MeOH:H2O system creates a biphasic mixture where MeOH acts as a phase modifier. This pulls the amphiphilic Notonesomycin A into the organic (DCM-enriched) layer while precipitating or retaining highly polar primary metabolites, proteins, and salts in the aqueous layer.

-

Validation : Evaporate the organic layer to dryness and perform a rapid bioassay (e.g., against Candida albicans) to ensure the retention of antifungal activity before proceeding to chromatography[2].

Step 3: Chromatographic Purification

-

Action : Subject the dried organic extract to reversed-phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column with a gradient of water/acetonitrile containing 0.1% formic acid.

-

Causality : The C18 stationary phase effectively resolves Notonesomycin A from its non-sulfated analogue (Notonesomycin B) based on subtle hydrophobicity differences imparted by the C-17 sulfate group.

Step-by-step downstream processing and isolation workflow for Notonesomycins.

Physicochemical and Structural Characterization

Elucidation of Notonesomycin A relies heavily on 1D and 2D NMR spectroscopy (COSY, HSQC, HMBC) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)[3]. The presence of the sulfate group in Notonesomycin A significantly shifts its optical rotation and mass compared to Notonesomycin B.

Table 1: Quantitative and Physicochemical Comparison of Isolated Notonesomycins

| Property | Notonesomycin A | Notonesomycin B |

| Molecular Formula | C68H111NO30S | C68H111NO27 |

| HR-ESI-MS [M+H]+ | m/z 1454 | m/z 1374 |

| Optical Rotation [α]D | −25 (c 0.9, MeOH) | −56 (c 1.3, MeOH) |

| Physical Appearance | Brownish amorphous solid | White amorphous solid |

| Key Structural Feature | C-17 O-Sulfation | Lacks C-17 Sulfate |

| Antifungal Potency | Moderate | High (More potent fungicidal activity) |

Data synthesized from the structural elucidation of Streptomyces sp. A793 extracts ([3],[2]).

Metabolic Engineering via CRISPR-Cas9

While Notonesomycin A is the naturally abundant metabolite, bioassays have demonstrated that the non-sulfated Notonesomycin B exhibits higher fungicidal activity and lower cytotoxicity[2]. To bypass the low natural yield of Notonesomycin B, researchers employed CRISPR-Cas9 to rationally engineer the metabolic pathway.

-

Target Identification : Genomic analysis of the BGC identified two putative sulfotransferase genes, nbc20 and nbc21, responsible for the terminal sulfation step[5].

-

CRISPR-Cas9 Knockout : A double knockout mutant (Δnbc20/21) was generated using a CRISPR-Cas9 system optimized for Streptomyces[5].

-

Causality of Yield Increase : By eliminating the sulfotransferase activity, the metabolic flux is prevented from converting Notonesomycin B into Notonesomycin A. This genetic bottlenecking forces the accumulation of the intermediate, resulting in up to an 18-fold increase in Notonesomycin B production and creating a strain that exclusively produces the more potent analogue[2].

CRISPR-Cas9 metabolic engineering logic for selective overproduction of Notonesomycin B.

References

-

Sasaki, H., et al. (1986). "A novel macrolide antibiotic, notonesomycin A." The Journal of Antibiotics. URL: [Link]

-

Goh, K.S., et al. (2020). "Identification and engineering of 32 membered antifungal macrolactone notonesomycins." Microbial Cell Factories. URL: [Link]

Sources

Decoding the Notonesomycin Biosynthetic Gene Cluster: A Technical Guide to Macrolactone Engineering

Executive Summary: The Strategic Value of Notonesomycin

Notonesomycin A is a highly complex, 32-membered bioactive glycosylated macrolactone originally isolated from Streptomyces aminophilus subsp. notonesogenes 647-AV1[1]. Structurally, it is distinguished by a unique molecular architecture that includes a sulfate group, a malonate moiety, two deoxysugars, and a 1,3,4-trisubstituted benzene system[1].

Recent high-throughput antifungal screening campaigns have identified Streptomyces sp. A793 as an alternative producer, unlocking new avenues for genomic characterization and metabolic engineering[2]. For drug development professionals, the true value of the notonesomycin family lies in its structural plasticity. By analyzing the Biosynthetic Gene Cluster (BGC), researchers have identified that targeted genetic interventions can shift metabolic flux toward more potent, less cytotoxic analogues, providing a blueprint for rational drug design[2].

BGC Architecture & Mechanistic Logic

The notonesomycin BGC spans approximately 153 kb (GenBank MN586816, MIBiG BGC0002541) and encodes a highly modular Type I Polyketide Synthase (PKS) assembly line[3]. Understanding the causality behind its enzymatic cascade is critical for downstream engineering.

-

Core Assembly: The carbon backbone is constructed by massive PKS modules. To definitively validate the cluster's boundaries, researchers employed CRISPR-Cas9 to delete nbc20 and nbc21, which encode early PKS loading and extension modules[4]. This targeted deletion completely ablated the production of all notonesomycin variants, establishing a direct causal link between this specific 153 kb region and the macrolactone core[4].

-

Tailoring Enzymes: Following PKS assembly, the molecule undergoes extensive tailoring. Cytochrome P450 homologs (nbc33, nbc36, nbc37) are predicted to catalyze hydroxylation at C-14 and C-16, and epoxidation at C-28, increasing the molecule's solubility and target binding affinity[4].

-

Sulfation Dynamics: The terminal tailoring step is the O-sulfation of the C-17 hydroxyl group, catalyzed by the PAPS-dependent sulfotransferase Nbc48[5].

Engineering Strategy: Rational Design via CRISPR-Cas9

While Notonesomycin A possesses antifungal properties, its C-17 O-sulfation paradoxically reduces fungicidal activity while increasing cytotoxicity[2]. By analyzing the metabolic flux, researchers discovered a non-sulfated analogue, Notonesomycin B, which exhibits superior bioactivity[2].

The Causality of the Engineering Choice: In wild-type Streptomyces sp. A793 grown in sulfur-rich media (NotA), the metabolic flux heavily favors Notonesomycin A (yielding a 3:1 ratio over B)[4]. Rather than relying on media optimization—which is susceptible to batch-to-batch variability and metabolic bottlenecks—genetic ablation of the nbc48 sulfotransferase forces the biosynthetic pathway to terminate at Notonesomycin B. This rational engineering approach not only eliminated the less desirable analogue but increased the yield of the highly potent Notonesomycin B by up to 18-fold[2].

Quantitative Comparison of Engineered Notonesomycin Variants

To facilitate easy comparison of the metabolic engineering outcomes, the quantitative data is summarized below:

| Parameter | Notonesomycin A | Notonesomycin B |

| Mass (m/z [M+H]⁺) | 1454.6985[5] | 1374.7414[5] |

| Structural Modification | C-17 O-Sulfation | Non-sulfated |

| Bioactivity (Antifungal) | Moderate | High |

| Cytotoxicity | Higher | Lower |

| Primary Production Strain | Wild-Type (NotA Media) | Δnbc48 Knockout Strain |

| Maximum Yield Fold-Change | Baseline (1x) | Up to 18-fold increase[2] |

Visualization of the Biosynthetic and Engineering Workflow

Logical workflow of Notonesomycin biosynthesis and targeted CRISPR-Cas9 engineering.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: CRISPR-Cas9 Mediated Targeted Deletion of nbc48

-

sgRNA Design & Vector Assembly: Design a 20-nt spacer targeting the 5' region of the nbc48 sulfotransferase gene. Clone this into a Streptomyces-compatible CRISPR-Cas9 vector alongside two 1.5 kb homologous recombination templates flanking the nbc48 locus.

-

Conjugation: Transform the assembled vector into the methylation-deficient E. coli ET12567/pUZ8002. Perform intergeneric conjugation with Streptomyces sp. A793 spores on MS agar supplemented with 10 mM MgCl₂.

-

Self-Validating Control (Critical Step): In parallel, conjugate an "empty" CRISPR vector (lacking the sgRNA and repair templates) into A793. Causality: This ensures that the conjugation stress and Cas9 expression do not inadvertently trigger cryptic BGCs or alter the baseline metabolome, isolating the phenotypic change solely to the nbc48 deletion.

-

Mutant Screening: Select exconjugants on apramycin. Verify the seamless deletion of nbc48 via colony PCR using primers external to the homology arms, followed by Sanger sequencing.

Protocol B: Metabolite Extraction and LC-MS/MS Quantification

-

Fermentation: Inoculate the validated Δnbc48 mutant and wild-type strains into 50 mL of NotA media. Incubate at 30°C, 200 rpm for 7 days.

-

Self-Validating Extraction (Critical Step): Prior to extraction, spike the culture broth with a known concentration of an internal standard (e.g., a stable isotope-labeled macrolide). Causality: This validates the extraction efficiency across different samples and normalizes matrix effects during mass spectrometry ionization, preventing false yield calculations.

-

Solvent Extraction: Centrifuge to separate mycelia. Extract the supernatant with an equal volume of ethyl acetate. Extract the mycelia with 100% methanol. Pool the organic phases, dry under reduced pressure, and reconstitute in 80% aqueous methanol.

-

LC-MS/MS Analysis: Inject 5 µL onto a C18 reverse-phase column. Run a gradient of 20% to 100% aqueous methanol containing 0.1% formic acid. Monitor for Notonesomycin A (m/z 1454.6985[M+H]⁺) and Notonesomycin B (m/z 1374.7414[M+H]⁺)[5].

Conclusion

The analysis and engineering of the notonesomycin BGC exemplify the power of rational metabolic engineering in drug discovery. By understanding the mechanistic role of tailoring enzymes like the Nbc48 sulfotransferase, researchers can bypass metabolic bottlenecks and selectively hyper-produce highly bioactive, non-sulfated analogues.

References

- Source: nih.

- Source: nih.

- Source: secondarymetabolites.

- Title: Identification and engineering of 32 membered antifungal macrolactone notonesomycins (CRISPR-Cas9 Validation)

- Title: Sulfotransferase in notonesomycin B biosynthesis a Schematic of...

Sources

Antifungal Spectrum and Biosynthetic Engineering of Notonesomycin A: A Technical Guide

Executive Summary

The rising incidence of invasive fungal diseases, compounded by an expanding population of immunocompromised patients and the emergence of drug-resistant pathogens, necessitates the discovery of novel antifungal therapeutics[1]. Notonesomycin A is a 32-membered bioactive glycosylated macrolactone originally isolated from Streptomyces aminophilus subsp. notonesogenes 647-AV1[1][2].

Recent bioactivity-guided profiling and genomic mining have identified alternative producing strains, such as Streptomyces sp. A793, which produce both Notonesomycin A and a novel, non-sulfated analogue known as Notonesomycin B[1]. This guide provides an in-depth analysis of the antifungal spectrum of Notonesomycins, the structure-activity relationship (SAR) governing their efficacy, and field-proven protocols for their biosynthetic engineering and isolation.

Structural Biology & Mechanism of Action

Notonesomycin A possesses a highly complex molecular architecture. It is a 32-membered macrocyclic lactone characterized by a sulfate group at the C-17 position, a malonate ester, an epoxide, a 1,3,4-trisubstituted benzene ring, and two deoxysugar moieties[1][2].

The Causality of C-17 O-Sulfation

In microbial natural products, sulfation is a rare and poorly understood modification[1]. In the Notonesomycin biosynthetic gene cluster (BGC), the gene nbc48 encodes a sulfotransferase responsible for the O-sulfation of the C-17 hydroxyl group[1].

From a mechanistic and structure-activity perspective, this sulfation acts as a biological toggle:

-

Fungicidal Activity: The addition of the bulky, negatively charged sulfate group at C-17 sterically hinders the molecule's ability to interact with its fungal targets, reducing its overall antifungal potency[1].

-

Cytotoxicity: Conversely, the sulfated form (Notonesomycin A) exhibits significantly higher cytotoxicity against human cell lines compared to its non-sulfated counterpart[1].

By understanding this causality, researchers can target the nbc48 gene to halt sulfation, thereby engineering strains that exclusively produce the more potent and less cytotoxic Notonesomycin B[1].

Caption: Structure-Activity Relationship (SAR) and bioactivity modulation via C-17 O-sulfation.

Antifungal Spectrum & Quantitative Bioactivity

Notonesomycin A and B exhibit broad-spectrum activity against both human opportunistic pathogens and agricultural phytopathogens. The non-sulfated analogue (Notonesomycin B) demonstrates markedly superior therapeutic windows[1].

Table 1: Comparative Bioactivity Profile of Notonesomycins

| Target Organism / Cell Line | Notonesomycin A Activity | Notonesomycin B Activity | Clinical / Agricultural Relevance |

| Candida albicans (ATCC 90028) | Active (Baseline) | 5x more active than NotA | Invasive candidiasis; opportunistic human infections[1]. |

| Aspergillus fumigatus (ATCC 46645) | Active (Baseline) | 4x more active than NotA | Invasive pulmonary aspergillosis[1]. |

| Rhizoctonia solani | Highly Active | Not explicitly quantified | Causative agent of rice sheath blight disease[1][2]. |

| Human Cancer Cell Lines | High Cytotoxicity (IC50 ≤ 1 μM) | 3x less active (lower cytotoxicity) | Evaluates off-target mammalian toxicity[1]. |

| Staphylococcus aureus (ATCC 25923) | MIC ~ 20 μM | MIC ~ 20 μM | Gram-positive bacterial baseline[1]. |

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the biosynthetic engineering of the producer strain and the downstream isolation of the macrolactones.

Protocol A: CRISPR-Cas9 Mediated Deletion of nbc48

Objective: To abolish C-17 sulfation and engineer a Streptomyces sp. A793 strain that exclusively produces Notonesomycin B[1].

Rationale: Chemical desulfation of complex macrolactones often leads to unwanted side reactions or degradation of the epoxide group. Genetic deletion of the specific sulfotransferase (nbc48) provides a clean, scalable, and self-validating system for analogue generation[1].

-

sgRNA Design & Plasmid Construction:

-

Design a 20-nt single guide RNA (sgRNA) targeting the N-terminal region of the nbc48 gene.

-

Clone the sgRNA and two ~1.5 kb homologous recombination templates (flanking the nbc48 gene) into a Streptomyces-compatible CRISPR-Cas9 vector (e.g., pCRISPomyces-2).

-

-

Conjugation:

-

Transform the engineered plasmid into an E. coli donor strain (e.g., ET12567/pUZ8002) to bypass Streptomyces methylation restriction systems.

-

Perform intergeneric conjugation between the E. coli donor and Streptomyces sp. A793 spores on MS agar supplemented with 10 mM MgCl2.

-

-

Selection & Verification:

-

Overlay plates with apramycin (to select for the plasmid) and nalidixic acid (to inhibit E. coli).

-

Isolate exconjugants and verify the precise deletion of nbc48 via colony PCR and Sanger sequencing.

-

-

Plasmid Curing:

-

Passage the verified mutants in antibiotic-free liquid media at an elevated temperature (37°C) for 2-3 generations to cure the temperature-sensitive Cas9 plasmid.

-

Caption: Step-by-step CRISPR-Cas9 workflow for engineering exclusive Notonesomycin B producers.

Protocol B: Fermentation and Chromatographic Isolation

Objective: To cultivate the producing organism and purify Notonesomycin A/B to homogeneity[1].

Rationale: The production of Notonesomycin A is heavily dependent on the availability of sulfur donors in the media. By manipulating media composition (e.g., using NotA media which has a fourfold higher concentration of sulfur-containing amino acids compared to standard SV2 media), researchers can drive the equilibrium toward the sulfated form[1].

-

Seed Culture & Fermentation:

-

Inoculate Streptomyces sp. A793 spores into 50 mL of SV2 seed medium. Incubate at 28°C, 200 rpm for 3 days.

-

Transfer 5% (v/v) of the seed culture into 1 L of NotA production medium (enriched with sulfur-containing amino acids). Ferment for 7 days under identical conditions.

-

-

Extraction:

-

Harvest the culture broth and centrifuge to separate the mycelial biomass from the supernatant.

-

Extract the supernatant using an equal volume of ethyl acetate (or pass through an HP-20 resin column, washing with water and eluting with 100% methanol).

-

-

Purification via Solid Phase Extraction (SPE):

-

Concentrate the crude extract and charge it onto a Sepra C18-E column (50 μm, 65 Å).

-

Causality of Elution: Because the 32-membered macrolactone is highly hydrophobic but contains polar sugar and sulfate moieties, an isocratic step-gradient is required. Elute sequentially with 20%, 40%, 60%, 80%, and 100% aqueous methanol.

-

Collect the 80% aqueous methanol fraction, which contains the partially enriched Notonesomycin A[1].

-

-

Final Polish & Structural Elucidation:

-

Subject the 80% fraction to preparative High-Performance Liquid Chromatography (HPLC) using a C18 column.

-

Confirm the structure using 1D/2D Nuclear Magnetic Resonance (NMR) (specifically HMBC from H-31 to lactone carbonyl) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) showing an [M+H]+ peak at m/z 1374 for Notonesomycin B[1].

-

References

-

Goh, F., et al. (2020). Identification and engineering of 32 membered antifungal macrolactone notonesomycins. Microbial Cell Factories. Available at:[Link]

-

Sasaki, T., et al. (1986). A novel macrolide antibiotic, notonesomycin A. The Journal of Antibiotics (Tokyo). Available at:[Link]

Sources

Application Note: Standardized Protocol for the Extraction and Purification of Notonesomycin A

Introduction & Mechanistic Context

Notonesomycin A is a highly complex, 32-membered bioactive glycosylated macrolactone originally isolated from Streptomyces aminophilus subsp. notonesogenes 647-AV1, and more recently identified in Streptomyces sp. A793 [1]. It exhibits potent antifungal properties, particularly against Candida albicans and agricultural pathogens responsible for rice sheath blight [2].

Structurally, Notonesomycin A is distinguished from typical macrolides by the presence of a sulfate group at C-17 , a malonate moiety, two deoxysugars, and a 1,3,4-trisubstituted benzene system [1].

The Causality of the Purification Chemistry: Standard liquid-liquid extraction (LLE) protocols using non-polar solvents (e.g., hexane or ethyl acetate) are highly inefficient for Notonesomycin A. The juxtaposition of a highly hydrophobic 32-membered macrolactone core with a highly polar, ionizable sulfate group creates an amphiphilic molecule prone to forming severe emulsions in biphasic systems. To bypass this, our protocol leverages Solid-Phase Extraction (SPE) using a C18-functionalized resin. The hydrophobic core binds strongly to the stationary phase, allowing polar fermentation byproducts to be washed away with water, while the target compound is selectively eluted using a precise step-gradient of aqueous methanol [2].

Experimental Workflow

Workflow for the extraction and purification of Notonesomycin A from Streptomyces.

Materials and Reagents

-

Biological Strain: Streptomyces sp. A793 or S. aminophilus DSM 40186.

-

Resins & Columns: Sepra C18-E (50 μm, 65 Å, Phenomenex) or Diaion HP-20 [3].

-

Solvents (HPLC Grade): Methanol (MeOH), Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Ultrapure Water (H₂O).

-

Modifiers: Formic Acid (HCOOH) – Critical for suppressing sulfate group ionization during chromatography.

Step-by-Step Methodology

Phase 1: Fermentation and Harvesting

-

Cultivation: Inoculate Streptomyces sp. into production media (e.g., NotA media). Incubate for 5 to 9 days at 28 °C with continuous orbital shaking at 200 rpm to maximize secondary metabolite secretion.

-

Harvesting: Centrifuge the culture broth at 4,000 × g for 20 minutes at 4 °C.

-

Separation: Decant and collect the supernatant. Mechanistic Note: Notonesomycin A is secreted extracellularly; the mycelial pellet can be discarded or saved for intracellular metabolite screening.

Phase 2: Solid-Phase Extraction (SPE)

-

Column Preparation: Pack a 10 cm × 8 cm column with Sepra C18-E resin. Condition the column with 3 column volumes (CV) of 100% MeOH, followed by 3 CV of H₂O.

-

Loading: Pass the combined supernatant through the column at a flow rate of 10–15 mL/min.

-

Step-Gradient Elution: Elute the column sequentially with 2 CV each of 20%, 40%, 60%, 80%, and 100% aqueous methanol.

-

Concentration: Collect the 80% aqueous methanol fraction , which contains the partially enriched Notonesomycin A [2]. Evaporate to dryness under reduced pressure using a rotary evaporator.

-

Self-Validating Checkpoint 1: Perform a rapid UV-Vis scan of the dried 80% fraction re-dissolved in MeOH. You must observe an absorbance shoulder at 228 nm and a distinct peak at 307 nm, confirming the presence of the 1,3,4-trisubstituted benzene chromophore.

Phase 3: Preparative HPLC Purification

-

Sample Prep: Re-dissolve the dried 80% MeOH crude extract (approx. 1.5 g) in a minimal volume of DMSO.

-

System Setup: Utilize a C18 reversed-phase preparative HPLC column.

-

Mobile Phase A: H₂O + 0.1% HCOOH

-

Mobile Phase B: Acetonitrile + 0.1% HCOOH

-

Mechanistic Note: 0.1% Formic acid is mandatory. It protonates residual silanols on the column and suppresses the ionization of the C-17 sulfate group, preventing severe peak tailing and retention time drift.

-

-

Gradient Program: Set the flow rate to 30 mL/min.

-

0–5 min: 30% B (Isocratic)

-

5–90 min: 30% to 70% B (Linear Gradient)

-

90–100 min: 70% to 100% B (Column Wash)

-

-

Fraction Collection: Monitor UV absorbance at 307 nm. Collect the fraction eluting at approximately 51 minutes .

-

Final Recovery: Lyophilize the collected fraction to yield pure Notonesomycin A as a brownish amorphous solid.

Quantitative Data & Purification Metrics

The following table summarizes the expected operational metrics across the purification lifecycle, providing a baseline for yield and purity troubleshooting.

| Purification Stage | Technique | Solvent / Mobile Phase | Target Fraction / Retention | Expected Purity |

| Primary Recovery | Centrifugation | N/A | Supernatant | Crude |

| Crude Partitioning | SPE (Sepra C18-E) | H₂O to 100% MeOH (Step) | 80% Aqueous MeOH | ~30 - 45% |

| Fine Purification | Preparative HPLC | H₂O/ACN + 0.1% HCOOH | ~51 min (Gradient) | > 95% |

Analytical Validation & Quality Assurance

To ensure the integrity of the final product, the protocol must be validated against the following analytical standards [2]:

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): The purified compound must yield a mass-to-charge ratio (m/z) of 1454.6985 [M+H]⁺ (calculated for C₆₈H₁₁₁NO₃₀S + H, 1454.6984).

-

Optical Rotation: [α]D −25 (c 0.9, MeOH).

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR should confirm the presence of the tetrahydropyran ring, the epoxide, and the characteristic acetonide formations indicative of the intact 32-membered macrolactone framework [3].

References

-

Title: A novel macrolide antibiotic, notonesomycin A. Source: Journal of Antibiotics (Tokyo) / PubMed URL: [Link]

-

Title: Identification and engineering of 32 membered antifungal macrolactone notonesomycins. Source: Microbial Cell Factories / PubMed Central (PMC) URL: [Link]

-

Title: Absolute Stereochemistry of Immunosuppressive Macrolide Brasilinolide A and Its New Congener Brasilinolide C. Source: The Journal of Organic Chemistry / ACS Publications URL: [Link]

Precision CRISPR-Cas9 Engineering of the Notonesomycin Biosynthetic Gene Cluster

Audience: Researchers, scientists, and drug development professionals Content Type: Application Note & Experimental Protocol

Scientific Rationale & Target Identification

Notonesomycin A is a 32-membered bioactive glycosylated macrolactone, originally identified in Streptomyces aminophilus and recently characterized in the alternative producer Streptomyces sp. A793[1]. While it demonstrates potent antifungal activity against invasive pathogens like Candida albicans, its clinical viability as a therapeutic agent is severely hampered by high cytotoxicity[1].

Genomic mining and structural elucidation of the 153 kb biosynthetic gene cluster (BGC) in strain A793 revealed 59 open reading frames (ORFs)[1]. The core polyketide backbone is assembled by 18 polyketide synthase (PKS) modules encoded by eight genes (including nbc20, nbc21, and nbc38-43)[1]. Crucially, the cluster encodes a PAPS-dependent sulfotransferase, Nbc48, which catalyzes the O-sulfation of the C-17 hydroxyl group[2].

Functional studies indicate that omitting this specific sulfation event yields Notonesomycin B , a naturally occurring non-sulfated analogue that exhibits significantly higher fungicidal activity and lower cytotoxicity than its sulfated counterpart[1]. However, wild-type Streptomyces sp. A793 produces Notonesomycin B only as a minor intermediate. To transition this molecule into a viable drug candidate, we deploy a multiplexed CRISPR-Cas9 metabolic engineering strategy to:

-

Ablate C-17 O-sulfation: By knocking out the sulfotransferase gene (nbc48), we arrest the pathway at Notonesomycin B, ensuring its exclusive production[2].

-

Overcome Yield Bottlenecks: The BGC is tightly regulated by a Streptomyces antibiotic regulatory protein (SARP) encoded by nbc14[1]. By replacing its native promoter with the strong, constitutive kasO* promoter, we forcefully upregulate the entire PKS assembly line, driving an 18-fold increase in Notonesomycin B yield[1].

System Architecture & Pathway Visualization

CRISPR-Cas9 engineering strategy for exclusive, high-yield production of Notonesomycin B.

Self-Validating Experimental Protocols

To ensure a self-validating experimental design, a parallel knockout of the core PKS modules (nbc20 and nbc21) must be performed alongside the primary edits. This Δnbc20/21 mutant serves as an absolute negative control. By demonstrating that the deletion of this cluster segment completely ablates the production of both notonesomycins A and B, we definitively validate that the targeted BGC is solely responsible for macrolactone biosynthesis[2].

Protocol 1: CRISPR-Cas9 Vector Assembly for Multiplexed Editing

Causality Note: Standard homologous recombination in Streptomyces is inefficient and leaves antibiotic resistance scars, preventing iterative engineering. CRISPR-Cas9 induces lethal double-strand breaks (DSBs), forcing the cells to utilize our provided homology-directed repair (HDR) templates for survival, yielding markerless mutants with near-absolute efficiency[3].

-

sgRNA Design & Cloning:

-

Synthesize 20-nt spacer sequences targeting the N-terminus of nbc48 (for knockout) and the intergenic region between nbc13 and nbc14 (for promoter insertion).

-

Clone these spacers into the Streptomyces-compatible pCRISPomyces-2 vector under the control of the synthetic gapdh promoter.

-

-

HDR Template Construction:

-

For Δnbc48: Amplify 1.0 kb upstream and downstream homology arms flanking the nbc48 gene. Fuse these arms via overlap extension PCR (OE-PCR) to create an in-frame deletion cassette.

-

For kasOp-nbc14 Knock-in: Synthesize a DNA cassette containing the kasO promoter (to drive nbc14). Because nbc14 is located in an intergenic region adjacent to nbc13, a secondary constitutive P8 promoter must be simultaneously inserted upstream of nbc13 to prevent polar effects and minimize disruption to nbc13 expression[1]. Flank this dual-promoter cassette with 1.0 kb homology arms.

-

-

Golden Gate Assembly: Assemble the HDR templates into the corresponding sgRNA-bearing pCRISPomyces-2 plasmids using BsaI restriction sites.

Protocol 2: Intergeneric Conjugation and Mutant Isolation

Causality Note:Streptomyces possesses robust restriction-modification systems that degrade foreign DNA. To bypass this, plasmids are first transformed into the methylation-deficient E. coli strain ET12567/pUZ8002, which acts as a stealthy conjugation donor.

-

Donor Preparation: Grow E. coli ET12567/pUZ8002 harboring the CRISPR plasmids in LB medium with kanamycin, chloramphenicol, and apramycin to an OD600 of 0.4–0.6. Wash twice with antibiotic-free LB to remove residual antibiotics that could inhibit Streptomyces growth.

-

Conjugation: Mix 10⁸ E. coli donor cells with 10⁸ pre-germinated Streptomyces sp. A793 spores. Plate the mixture on MS (mannitol soy flour) agar supplemented with 10 mM MgCl₂ (essential for conjugation pore formation).

-

Selection: After 16 hours of incubation at 30°C, overlay the plates with 1 mL of sterile water containing apramycin (to select for the CRISPR plasmid) and nalidixic acid (to selectively kill the E. coli donors).

-

Plasmid Curing: Isolate exconjugants and verify the edits via colony PCR and Sanger sequencing. Subculture the verified mutants in liquid TSBY medium at 37°C without apramycin for two generations.

-

Causality: The pCRISPomyces-2 replicon is temperature-sensitive; growth at 37°C efficiently cures the plasmid, leaving a clean, markerless engineered strain ready for fermentation.

-

Protocol 3: Fermentation and Metabolite Profiling

-

Seed Cultivation: Inoculate spores of the engineered strains into 50 mL of SV2 liquid medium. Incubate at 30°C and 200 rpm for 3 days to generate a dense vegetative mycelium network.

-

Production Fermentation: Transfer 5% (v/v) of the seed culture into 100 mL of fresh production medium. Ferment for 7 days under identical conditions.

-

Extraction: Add an equal volume of ethyl acetate to the fermentation broth. Sonicate for 30 minutes to lyse the mycelia and partition the macrolactones into the organic phase. Evaporate the solvent under reduced pressure and reconstitute the extract in HPLC-grade methanol.

-

LC-MS/UV Analysis: Analyze the extracts using high-resolution LC-MS. Monitor UV absorbance at 210 nm to quantify the relative abundances of Notonesomycin A (m/z 1454.6985 [M+H]⁺) and Notonesomycin B (m/z 1374.7414 [M+H]⁺)[4]. The ~80 Da mass shift corresponds exactly to the ablated sulfate group.

Quantitative Performance Metrics

The metabolic engineering campaign successfully redirected the biosynthetic flux, validating the superiority of the engineered strains. The table below summarizes the phenotypic and metabolic shifts resulting from the CRISPR-Cas9 interventions.

| Strain | Genotype / Modification | Noto A Yield | Noto B Yield | Fungicidal Potency | Cytotoxicity |

| Wild-Type (A793) | Native BGC | Major Product | Minor Intermediate | Baseline | High |

| A793-Δnbc20/21 | Core PKS modules knocked out | Undetectable | Undetectable | None | None |

| A793-Δnbc48 | Sulfotransferase knocked out | Undetectable | Moderate (Exclusive) | High | Low |

| A793-OEnbc14-Δnbc48 | kasOp-nbc14 + Δnbc48 | Undetectable | ~18-fold increase | High | Low |

References

-

Identification and engineering of 32 membered antifungal macrolactone notonesomycins Source: Microbial Cell Factories (via nih.gov) URL:1

-

Identification and engineering of 32 membered antifungal macrolactone notonesomycins - PMC Source: nih.gov URL:2

-

Sulfotransferase in notonesomycin B biosynthesis a Schematic of... Source: researchgate.net URL:4

-

Structures of notonesomycins A (1) and B (2) Source: researchgate.net URL:3

Sources

Application Note: Advanced HPLC Method Development for the Quantification of Notonesomycin A

Executive Summary

The quantification of complex secondary metabolites from microbial fermentation requires highly specialized analytical strategies. Notonesomycin A, a potent antifungal macrolide originally isolated from Streptomyces aminophilus subsp. notonesogenes 647-AV1[], presents a unique chromatographic paradox. As a Senior Application Scientist, I designed this protocol to address the dual challenge of eluting a massive, hydrophobic 32-membered macrocyclic ring while simultaneously managing the aggressive polarity of a permanently ionized sulfate group[2]. This guide details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method tailored specifically for Notonesomycin A quantification.

Physicochemical Profiling & Chromatographic Causality

To develop a successful method, we must first deconstruct the analyte. Notonesomycin A (Molecular Weight: 1454.7 g/mol ) is a highly complex glycosylated macrolactone[3]. Its structure includes a malonate ester, an epoxide, two deoxysugar moieties, a 1,3,4-trisubstituted benzene system, and a critical O-sulfation at the C-17 position[2][4].

The Causality of Method Design

Every parameter in this HPLC method is a direct causal response to the molecule's physicochemical properties:

-

The Mass Transfer Challenge: At 1454.7 Da, Notonesomycin A diffuses slowly in the mobile phase, leading to severe band broadening (the C -term of the van Deemter equation). Solution: We utilize a core-shell particle column to reduce the diffusion path length and elevate the column compartment to 40 °C to decrease mobile phase viscosity and enhance diffusivity.

-

The Electrostatic Challenge: The C-17 sulfate group is a strong acid that remains fully ionized under standard reversed-phase conditions. If unmasked, it will undergo secondary electrostatic interactions with residual metal impurities or unreacted silanols on the silica support, causing catastrophic peak tailing. Solution: We employ a 10 mM Ammonium Acetate buffer. The ionic strength masks active sites, while the ammonium ion acts as a volatile, weak ion-pairing agent to neutralize the sulfate's charge.

-

The Detection Strategy: The 1,3,4-trisubstituted benzene ring and the α,β -unsaturated ester provide strong UV chromophores[4]. Solution: Diode Array Detection (DAD) at 254 nm ensures high-sensitivity quantification while allowing for spectral peak purity analysis.

Causal mapping of Notonesomycin A's molecular properties to HPLC parameters.

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE)

Because Notonesomycin A is produced via microbial fermentation[], the culture broth is heavily laden with proteins, salts, and competing secondary metabolites. Direct injection will rapidly degrade the HPLC column. We utilize a targeted SPE workflow using a C18 stationary phase[2].

Step-by-Step Methodology:

-

Harvest & Clarification: Centrifuge the Streptomyces fermentation broth at 10,000 × g for 15 minutes at 4 °C to pellet the mycelial mass. Collect the clarified supernatant.

-

SPE Conditioning: Condition a Sepra C18-E SPE cartridge (50 μm, 65 Å) with 5 column volumes (CV) of 100% HPLC-grade Methanol, followed by 5 CV of HPLC-grade Water[2].

-

Loading: Load the clarified supernatant onto the cartridge at a flow rate not exceeding 1-2 mL/min to ensure optimal binding of the hydrophobic macrolactone.

-

Washing: Wash the cartridge with 5 CV of 20% aqueous methanol. This critical step elutes highly polar impurities and primary metabolites without disturbing the target compound[2].

-

Elution: Elute Notonesomycin A using a step gradient of 80% to 100% aqueous methanol[2]. Collect the fraction.

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. Reconstitute the residue in 1.0 mL of Mobile Phase A, vortex thoroughly, and filter through a 0.22 μm PTFE syringe filter prior to injection.

Sample preparation workflow for extracting Notonesomycin A from fermentation broth.

HPLC Method Configuration

The chromatographic conditions are summarized in the tables below. The gradient is designed to hold at a low organic percentage initially to focus the analyte at the head of the column, followed by a steady ramp to elute the massive hydrophobic core.

| Parameter | Specification |

| Column | Fully end-capped C18 Core-Shell (150 mm × 4.6 mm, 2.6 μm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH ~5.5) |

| Mobile Phase B | 100% Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 10 μL |

| Detection (DAD) | 254 nm (Primary quantification), 230 nm (Secondary confirmation) |

Table 1: Gradient Elution Profile

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Logic |

| 0.0 | 80 | 20 | Initial equilibration and analyte focusing. |

| 2.0 | 80 | 20 | Isocratic hold to elute solvent front and void volume peaks. |

| 15.0 | 20 | 80 | Linear ramp to elute the hydrophobic macrolactone. |

| 18.0 | 5 | 95 | High organic wash to remove strongly retained lipophilic matrix. |

| 20.0 | 5 | 95 | Isocratic wash hold. |

| 20.1 | 80 | 20 | Rapid return to initial conditions. |

| 25.0 | 80 | 20 | Column re-equilibration for the next injection. |

The Self-Validating System: System Suitability Test (SST)

A robust analytical protocol must be a self-validating system. To ensure the integrity of the data, the method evaluates its own performance in real-time. Before quantifying unknown fermentation samples, an SST standard containing Notonesomycin A and its non-sulfated analogue, Notonesomycin B[2], must be injected.

The system automatically passes or fails based on the physicochemical causality we established:

-

Tailing Factor ( Tf ): If Tf>1.5 , the system flags a failure in ion-masking. This indicates that the ammonium acetate buffer is depleted, or the column's end-capping has degraded, allowing the C-17 sulfate group to interact with active silanols.

-

Resolution ( Rs ): If the resolution between Notonesomycin A and Notonesomycin B drops below 2.0, the system flags a loss of stationary phase selectivity, indicating that the column can no longer differentiate between the presence and absence of the sulfate moiety.

Table 2: System Suitability Acceptance Criteria

| Parameter | Target Acceptance Criteria | Causality / Indication of Failure |

| Retention Time RSD | ≤ 1.0% (n=5) | Pump flow instability or poor column equilibration. |

| Peak Area RSD | ≤ 2.0% (n=5) | Autosampler precision failure or sample degradation. |

| Tailing Factor ( Tf ) | ≤ 1.5 | Buffer depletion; secondary silanol interactions with sulfate. |

| Resolution ( Rs ) | ≥ 2.0 (NotA vs NotB) | Loss of column selectivity or severe band broadening. |

References

- Source: Microbial Cell Factories (via PMC - NIH)

- Notonesomycin A | C68H111NO30S | CID 139589015 Source: PubChem - NIH URL

- Source: Journal of Antibiotics (J-Stage)

- CAS 102525-63-3 (Notonesomycin A)

Sources

Application Note: Standardized Minimum Inhibitory Concentration (MIC) Profiling of Notonesomycin A

Pharmacological Context & Mechanism of Action

Notonesomycin A is a highly potent, 32-membered bioactive glycosylated macrolactone originally isolated from Streptomyces aminophilus subsp. notonesogenes 647-AV1[1]. Structurally, it is distinguished by a unique C-17 O-sulfation, a malonate moiety, two deoxysugars, and a 1,3,4-trisubstituted benzene system[2].

Recent high-throughput screening campaigns have identified its profound antifungal properties, particularly against opportunistic human pathogens such as Candida albicans and Aspergillus fumigatus[3]. Interestingly, the discovery of its non-sulfated analogue, Notonesomycin B, revealed a critical structure-activity relationship: O-sulfation at the C-17 hydroxyl group actually reduces fungicidal activity while simultaneously increasing cytotoxicity against human cell lines[3]. Consequently, precise MIC profiling of Notonesomycin variants is critical for drug development and biosynthetic engineering efforts[3].

Causality in Assay Design: The "Why" Behind the Protocol

To ensure scientific integrity and reproducibility, this protocol adapts the Clinical Laboratory Standards Institute (CLSI) microbroth dilution guidelines[3]. Every experimental parameter is chosen based on specific physicochemical and biological causalities:

-

Solvent Selection (DMSO): Notonesomycin A is a large, hydrophobic macrolactone. Aqueous buffers cannot break its lattice energy. 100% Dimethyl sulfoxide (DMSO) is required for initial solubilization. However, the final assay concentration must be strictly maintained at ≤ 1% (v/v) to prevent solvent-induced fungal cytotoxicity, which would artificially lower the apparent MIC.

-

Media Buffering (RPMI-1640 + MOPS): Fungal metabolism rapidly acidifies unbuffered media. Because macrolactone rings are susceptible to pH-dependent hydrolysis, RPMI-1640 medium must be buffered with 0.165 M MOPS to a strict pH of 7.0. This ensures the structural integrity of Notonesomycin A throughout the 48-hour incubation.

-

Inoculum Standardization: Fungal susceptibility is highly dependent on starting cell density (the "inoculum effect"). If the cell density is too high, the drug gets titrated out by binding to excess targets, yielding false-positive resistance. Standardizing to exact CLSI cell counts ensures the MIC reflects true pharmacological potency rather than an artifact of cell density[3].

Experimental Workflow

Workflow of the CLSI-compliant microbroth dilution MIC assay for Notonesomycin A.

Detailed Step-by-Step Methodology

Phase 1: Reagent & Compound Preparation

-

Stock Solution: Weigh purified Notonesomycin A powder and dissolve in 100% molecular-grade DMSO to yield a primary stock concentration of 1.28 mg/mL. Store aliquots at -80°C to prevent freeze-thaw degradation.

-

Working Dilution: Dilute the primary stock 1:50 in RPMI-1640 (buffered with 0.165 M MOPS, pH 7.0) to create a 25.6 µg/mL working solution.

-

Serial Dilution: In a 96-well flat-bottom microtiter plate, perform a 2-fold serial dilution of the working solution across columns 1 through 10 using RPMI-1640. Dispense 50 µL per well.

Phase 2: Inoculum Standardization

-

Preparation: Subculture C. albicans (ATCC 90028) or A. fumigatus (ATCC 46645) on Sabouraud Dextrose Agar for 24-48 hours prior to the assay[3].

-

Suspension & Spectrophotometry: Suspend isolated colonies in sterile 0.85% saline. Adjust the turbidity to a 0.5 McFarland standard (OD530 of 0.08–0.13).

-

Final Adjustment:

Phase 3: Assay Execution & Incubation

-